molecular formula C18H16O4 B042269 (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol CAS No. 127592-29-4

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol

Cat. No.: B042269
CAS No.: 127592-29-4
M. Wt: 296.3 g/mol
InChI Key: ZCFVVVKVNJPHDJ-VSZNYVQBSA-N
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Description

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a complex organic compound with a unique stereochemistry It is a tetrahydro derivative of chrysene, featuring four hydroxyl groups attached to the tetrahydro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the catalytic hydrogenation of chrysene derivatives, followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled environments to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol lies in its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(1R,2S,3R,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFVVVKVNJPHDJ-VSZNYVQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@@H]([C@H]([C@H]([C@@H]4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90925915
Record name 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127592-29-4
Record name 1,2,3,4-Chrysenetetrol, 1,2,3,4-tetrahydro-, (1alpha,2beta,3beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127592294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90925915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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